2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-hydroxyphenyl)acetamide
Description
This compound belongs to the thieno[2,3-d]pyrimidinone class, a heterocyclic scaffold known for its pharmacological versatility, including anti-inflammatory, antimicrobial, and kinase-inhibitory activities. Structurally, it features:
- A thieno[2,3-d]pyrimidin-4-one core (positions 3, 6, and 4-oxo functionalized).
- A furan-2-ylmethyl substituent at position 2.
- A methyl group at position 4.
- A sulfanyl (-S-) linkage at position 2, connecting to an N-(4-hydroxyphenyl)acetamide moiety.
The compound’s molecular formula is C₂₁H₁₈N₃O₄S₂ (calculated based on structural analysis), with a molecular weight of 452.51 g/mol.
Properties
IUPAC Name |
2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c1-12-9-16-18(29-12)22-20(23(19(16)26)10-15-3-2-8-27-15)28-11-17(25)21-13-4-6-14(24)7-5-13/h2-9,24H,10-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWMJONWEJWHMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-hydroxyphenyl)acetamide is a thieno[2,3-d]pyrimidine derivative that has garnered interest due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 439.6 g/mol. The structure features a thieno[2,3-d]pyrimidine core, a furan ring, and an acetamide group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O3S2 |
| Molecular Weight | 439.6 g/mol |
| IUPAC Name | This compound |
| CAS Number | 878682-88-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thieno[2,3-d]pyrimidine Core : Achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Furan-2-ylmethyl Group : Often accomplished via nucleophilic substitution reactions.
- Attachment of the Acetamide Group : Typically performed through acylation reactions using acetic anhydride or similar reagents.
Antitumor Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antitumor activity. A study involving a series of compounds similar to our target compound demonstrated potent growth inhibition against various human tumor cell lines in vitro. Notably, compounds derived from this structural class showed better activity than standard chemotherapeutic agents like 5-fluorouracil .
Case Study:
In a study evaluating the antitumor effects of thieno[2,3-d]pyrimidine derivatives on NCI 60 cell lines:
- Compounds exhibited varying degrees of growth inhibition.
- The most active compounds showed , , and values significantly lower than those of established drugs .
Antimicrobial Activity
The compound also displays promising antimicrobial properties. A related study evaluated the antimicrobial efficacy of thieno[2,3-d]pyrimidine derivatives against various bacterial strains:
- The synthesized compounds demonstrated significant antibacterial and antimycobacterial activity.
- Minimum inhibitory concentrations (MICs) were determined for multiple strains, indicating effective inhibition .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells.
- Interaction with Receptors : It may interact with specific receptors involved in cellular signaling pathways related to growth and proliferation.
Scientific Research Applications
Pharmacological Potential
This compound has shown promise in various pharmacological applications:
- Anticancer Activity : Preliminary studies suggest that derivatives of thieno[2,3-d]pyrimidines can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
- Antimicrobial Properties : The presence of multiple functional groups makes this compound a candidate for antimicrobial testing against various pathogens.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures may exhibit anti-inflammatory properties by modulating immune responses.
Case Studies
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives against cancer cell lines. The results indicated significant cytotoxicity, suggesting that these compounds could serve as lead structures for new anticancer agents.
- Antimicrobial Research : In research documented in Pharmaceutical Biology, derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed promising activity, indicating potential for development into new antibiotics.
- Anti-inflammatory Mechanisms : A study focused on thieno[2,3-d]pyrimidines demonstrated their ability to inhibit pro-inflammatory cytokines in vitro, suggesting a pathway for treating inflammatory diseases.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs from the provided evidence, focusing on structural variations, physicochemical properties, and reported bioactivities:
Key Research Findings and Structural Insights
Substituent Effects on Bioactivity
- Hydroxyl vs. Methoxy Groups : The target compound’s 4-hydroxyphenyl group offers superior hydrogen-bonding capacity compared to the 3-methoxy group in the analog from . This may improve solubility and receptor binding in hydrophilic environments .
- Sulfanyl Linker: The -S- bridge in thienopyrimidinones is critical for maintaining conformational rigidity, as seen in analogs with retained bioactivity .
Pharmacological Potential
- While direct data on the target compound’s activity is absent, structurally related 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides demonstrated anti-exudative activity comparable to diclofenac sodium in preclinical models . This suggests the furan and sulfanyl motifs in the target compound may contribute to similar efficacy.
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The thieno[2,3-d]pyrimidine ring system is typically constructed via cyclocondensation reactions. A validated method involves:
-
Starting material : 5-methyl-2-aminothiophene-3-carboxylate (synthesized via Gewald reaction).
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Cyclization : Treatment with formamide at 180°C forms the pyrimidine ring.
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Functionalization : Introduction of the furan-2-ylmethyl group via N-alkylation using furfuryl bromide in the presence of K₂CO₃.
Reaction conditions :
Alternative Route via Iodocyclization
For improved regiocontrol, iodocyclization of 3-amino-2-styrylthiophenes has been employed:
-
Intermediate : 3-amino-5-methyl-2-(2-furylmethyl)thiophene (prepared via LDA-mediated coupling).
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Cyclization : I₂/K₂CO₃ in CH₃CN at 25°C forms the thienopyrimidine core.
Advantages :
-
Mild conditions prevent decomposition of heat-sensitive groups
Introduction of the Sulfanyl Acetamide Side Chain
Thiolation at Position 2
The sulfanyl group is introduced via nucleophilic displacement:
-
Chlorination : Treat thienopyrimidin-4-one with PCl₅ to generate 2-chloro derivative.
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Thiolation : Reaction with thiourea in ethanol under reflux yields 2-mercapto intermediate.
Optimization :
Acetamide Coupling
The mercapto group is functionalized via two-step sequence:
-
Alkylation : React 2-mercapto derivative with ethyl bromoacetate in presence of K₂CO₃.
-
Aminolysis : Treat ethyl ester with 4-aminophenol in ethanol/H₂O (1:1) at 60°C.
Critical parameters :
-
pH control during aminolysis (optimal pH 8–9)
-
Stoichiometric excess of 4-aminophenol (1.5 equiv) for complete conversion.
Final Assembly and Purification
Convergent Synthesis Strategy
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Core formation | I₂/K₂CO₃, CH₃CN, 25°C | 72% |
| 2 | N-Alkylation | Furfuryl bromide, K₂CO₃, DMF | 68% |
| 3 | Thiolation | NaSH, EtOH, reflux | 78% |
| 4 | Acetamide coupling | 4-aminophenol, H₂O/EtOH | 65% |
Purification and Characterization
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Column chromatography : Silica gel, eluent CH₂Cl₂/MeOH (95:5)
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Crystallization : Ethyl acetate/n-hexane (1:3)
-
Analytical data :
Comparative Analysis of Synthetic Routes
Methodological Variations
Scalability Considerations
-
Milligram-scale: Route B preferred for reproducibility
Challenges and Optimization Opportunities
Key Issues
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves a multi-step process:
- Step 1: Formation of the thieno[2,3-d]pyrimidin-4(3H)-one core via cyclization of substituted thioureas with α,β-unsaturated ketones under acidic conditions.
- Step 2: Introduction of the furan-2-ylmethyl group at position 3 using alkylation or nucleophilic substitution.
- Step 3: Sulfuration at position 2 via thiol-disulfide exchange or coupling with mercaptoacetic acid derivatives.
- Step 4: Acetamide coupling with 4-aminophenol using carbodiimide-based coupling agents (e.g., EDC/HOBt). Critical parameters include temperature control (60–80°C for cyclization), solvent selection (DMF or THF for alkylation), and catalyst optimization (e.g., Pd for cross-coupling). Purity is monitored via TLC or HPLC .
Q. Which analytical techniques are recommended for confirming structural integrity and purity?
- NMR Spectroscopy: 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) to verify substituent positions and scaffold integrity.
- IR Spectroscopy: Confirmation of carbonyl (1650–1750 cm⁻¹) and sulfanyl (2550–2600 cm⁻¹) groups.
- HPLC-MS: Purity assessment (>95%) and molecular weight validation.
- Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content matching theoretical values .
Q. How can solubility and stability be assessed under physiological conditions?
- Solubility: Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid, analyzed via UV-Vis spectroscopy.
- Stability: Incubate at 37°C in liver microsomes or plasma, followed by LC-MS quantification of degradation products. Adjust formulations (e.g., co-solvents like PEG) to enhance stability .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
Key SAR Insights (Table 1):
| Substituent Position | Modification | Observed Effect | Source |
|---|---|---|---|
| 3 (furan-2-ylmethyl) | Replacement with phenyl | Reduced enzyme inhibition | |
| 2 (sulfanyl) | Oxidation to sulfone | Increased cytotoxicity | |
| N-(4-hydroxyphenyl) | Methoxy substitution | Improved solubility | |
| Methodological approaches include molecular docking (e.g., AutoDock Vina) to predict binding affinities and QSAR modeling to guide derivative design . |
Q. How can conflicting bioactivity data across studies be resolved?
- Orthogonal Assays: Validate target inhibition using biochemical (e.g., fluorescence polarization) and cellular (e.g., proliferation assays) methods.
- Structural Analysis: Compare X-ray crystallography data of compound-target complexes to identify binding inconsistencies.
- Batch Reproducibility: Ensure consistent synthesis protocols and purity thresholds (>98%) to minimize variability .
Q. What strategies improve pharmacokinetic properties without compromising activity?
- Prodrug Design: Mask polar groups (e.g., hydroxyl) with acetyl or phosphate moieties to enhance membrane permeability.
- Metabolic Stability: Introduce fluorine atoms or methyl groups to block CYP450-mediated oxidation.
- Solubility Enhancement: Incorporate ionizable groups (e.g., tertiary amines) or use nanoformulations .
Q. How can the mechanism of action be elucidated for this compound?
- Target Identification: Use affinity chromatography or pull-down assays with biotinylated derivatives.
- Pathway Analysis: RNA-seq or phosphoproteomics to map downstream signaling effects.
- In Silico Screening: Molecular dynamics simulations to assess interactions with potential targets (e.g., kinases, GPCRs) .
Q. What in vivo models are suitable for evaluating efficacy and toxicity?
- Efficacy: Xenograft models (e.g., HCT-116 colorectal cancer) with oral or intraperitoneal dosing.
- Toxicity: Acute toxicity studies in rodents (14-day OECD 420 protocol) with histopathology and serum biomarker analysis.
- Pharmacokinetics: Plasma concentration-time profiles analyzed via LC-MS/MS .
Data Contradiction & Optimization
Q. How can divergent results in enzyme inhibition assays be addressed?
- Assay Conditions: Standardize buffer pH, ionic strength, and ATP concentrations (for kinases).
- Control Compounds: Include reference inhibitors (e.g., staurosporine for kinases) to validate assay performance.
- Data Normalization: Use Z-factor scoring to filter out low-reproducibility datasets .
Q. What computational tools predict off-target interactions?
- SwissTargetPrediction: Input SMILES to rank potential off-targets.
- PharmMapper: Reverse docking against a library of protein structures.
- CYP450 Inhibition Models: ADMET Predictor or StarDrop to assess metabolic risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
